1-[(2,4-dimethoxy-3-methylphenyl)methyl]piperidine
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Overview
Description
1-[(2,4-Dimethoxy-3-methylphenyl)methyl]piperidine is a chemical compound with the molecular formula C15H23NO2 and a molecular weight of 249.35 g/mol It is characterized by the presence of a piperidine ring attached to a 2,4-dimethoxy-3-methylphenyl group
Preparation Methods
The synthesis of 1-[(2,4-dimethoxy-3-methylphenyl)methyl]piperidine typically involves the reaction of 2,4-dimethoxy-3-methylbenzyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
1-[(2,4-Dimethoxy-3-methylphenyl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,4-Dimethoxy-3-methylphenyl)methyl]piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating neurological disorders.
Mechanism of Action
The mechanism of action of 1-[(2,4-dimethoxy-3-methylphenyl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions .
Comparison with Similar Compounds
1-[(2,4-Dimethoxy-3-methylphenyl)methyl]piperidine can be compared with similar compounds such as:
1-[(2,4-Dimethoxyphenyl)methyl]piperidine: This compound lacks the methyl group at the 3-position, which may result in different chemical and biological properties.
1-[(2,4-Dihydroxy-3-methylphenyl)methyl]piperidine: The presence of hydroxyl groups instead of methoxy groups can significantly alter the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[(2,4-dimethoxy-3-methylphenyl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12-14(17-2)8-7-13(15(12)18-3)11-16-9-5-4-6-10-16/h7-8H,4-6,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERUJNBCSZUTOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN2CCCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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